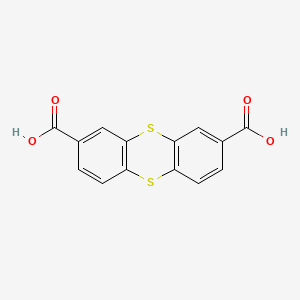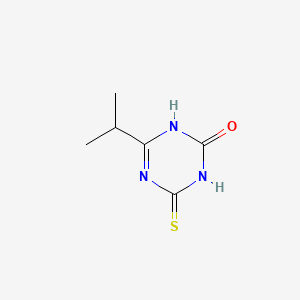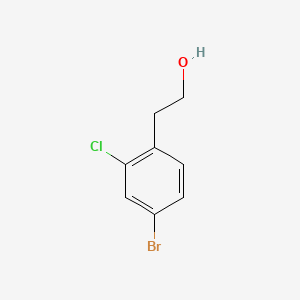
2-(4-Brom-2-chlorphenyl)ethanol
Übersicht
Beschreibung
2-(4-Bromo-2-chlorophenyl)ethanol is a chemical compound used for pharmaceutical testing . It is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Molecular Structure Analysis
The molecular structure of 2-(4-Bromo-2-chlorophenyl)ethanol is represented by the linear formula C8H8BrClO . The InChI code is 1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
2-(4-Bromo-2-chlorophenyl)ethanol has a molecular weight of 235.51 . It is a solid or liquid at room temperature and should be stored in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 2-(4-Brom-2-chlorphenyl)ethanol als potenzieller Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen untersucht. Seine Struktur lässt sich so verändern, dass neue therapeutische Wirkstoffe mit antiviralen, entzündungshemmenden und krebshemmenden Eigenschaften entwickelt werden können .
Organische Synthese
Diese Verbindung dient als wertvolles Zwischenprodukt in der organischen Synthese. Es kann verwendet werden, um Brom-Chlorphenyl-Motive in größere Moleküle einzuführen, was besonders nützlich bei der Synthese komplexer organischer Verbindungen ist, darunter Pharmazeutika und Agrochemikalien .
Medizinische Chemie
In der medizinischen Chemie wird This compound bei der Entwicklung und Synthese von Medikamentenkandidaten eingesetzt. Seine Integration in Arzneistoffe kann die Bindungsaffinität zu biologischen Zielen verbessern, was möglicherweise zu effektiveren Medikamenten führt .
Analytische Chemie
Analytische Chemiker verwenden This compound als Standard- oder Referenzverbindung bei der Kalibrierung von Instrumenten wie GC-MS oder HPLC, was die Identifizierung und Quantifizierung ähnlicher Verbindungen in verschiedenen Proben unterstützt .
Biochemische Forschung
In der biochemischen Forschung kann diese Verbindung als Baustein für die Synthese von biochemischen Sonden oder als Bestandteil von Biomarkern zur Detektion oder Verfolgung biologischer Prozesse verwendet werden .
Umweltwissenschaften
This compound: könnte auf seine Umweltauswirkungen untersucht werden, insbesondere sein Verhalten in Wasser und Boden, seine biologische Abbaubarkeit und sein Potenzial als Metabolit von Umweltverschmutzern .
Materialwissenschaften
Materialwissenschaftler könnten die Verwendung von This compound bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen untersuchen, wobei sein halogenierter Phenylring bestimmte chemische Eigenschaften verleihen könnte .
Chemieingenieurwesen
Im Chemieingenieurwesen kann diese Verbindung Gegenstand von Prozessoptimierungsstudien sein, bei denen nach den effizientesten Möglichkeiten zur Synthese im industriellen Maßstab gesucht wird, einschließlich Reaktionsbedingungen, Katalysatoren und Reinigungsmethoden .
Safety and Hazards
The safety information for 2-(4-Bromo-2-chlorophenyl)ethanol indicates that it may be harmful if swallowed (H302). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Zukünftige Richtungen
While specific future directions for 2-(4-Bromo-2-chlorophenyl)ethanol are not mentioned in the available literature, similar compounds have been synthesized and tested for antitubercular activity . This suggests potential future research directions in the field of medicinal chemistry.
Relevant Papers The relevant papers retrieved provide information on the synthesis and pharmacological activities of similar compounds . They highlight the diverse applications of these compounds in areas such as technology, medicine, and agriculture .
Wirkmechanismus
Mode of Action
It is known that the compound’s bromine and chlorine atoms could potentially interact with biological targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromo-2-chlorophenyl)ethanol . These factors could include pH, temperature, and the presence of other molecules in the environment.
Biochemische Analyse
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUUNSIHRYKSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728108 | |
| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916516-90-0 | |
| Record name | 2-(4-Bromo-2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

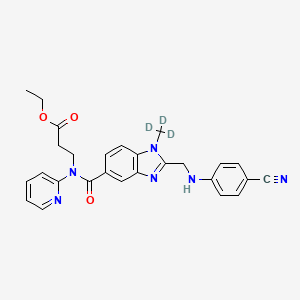
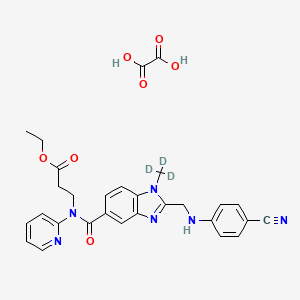
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)

